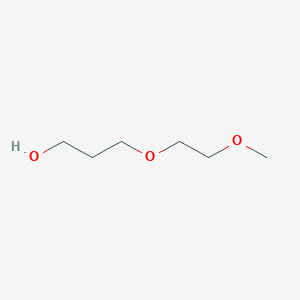
3-(2-Methoxyethoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)propan-1-ol is an organic compound with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as propan-1-ol, are known to interact with various enzymes and proteins in the body .
Mode of Action
It’s structurally similar to propan-1-ol, which is known to undergo oxidation to form aldehydes and further oxidation to form carboxylic acids . This suggests that 3-(2-Methoxyethoxy)propan-1-ol may also undergo similar oxidation reactions.
Biochemical Pathways
Based on its structural similarity to propan-1-ol, it may be involved in oxidation reactions, potentially affecting pathways related to alcohol metabolism .
Pharmacokinetics
Similar compounds like propan-1-ol are known to be rapidly absorbed and metabolized in the body .
Result of Action
Similar compounds like propan-1-ol are known to produce aldehydes and carboxylic acids upon oxidation, which can have various effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and the specific biological environment can all potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propan-1-ol typically involves the reaction of propylene oxide with methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
3-(2-Methoxyethoxy)propan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for biological reactions and processes.
Medicine: It is explored for its potential use in drug formulation and delivery.
Industry: It is used in the production of coatings, adhesives, and other industrial products
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but with different physical and chemical properties.
Propylene glycol methyl ether: Used as a solvent with similar applications but different reactivity.
Butan-1-ol and Butan-2-ol: Alcohols with similar uses but different molecular structures
Uniqueness
3-(2-Methoxyethoxy)propan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications .
Properties
IUPAC Name |
3-(2-methoxyethoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-8-5-6-9-4-2-3-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZGOQAUTCWEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)
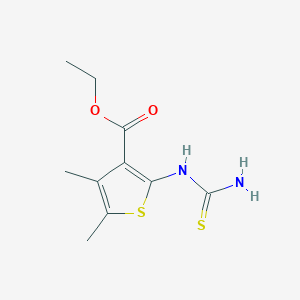
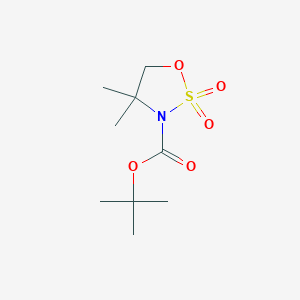
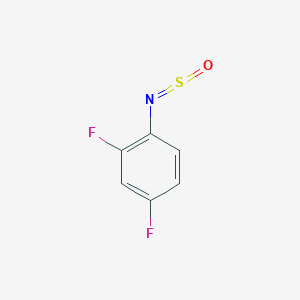
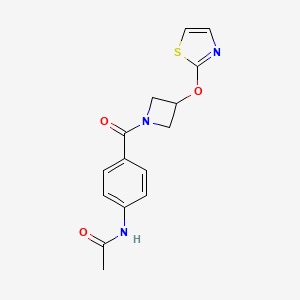
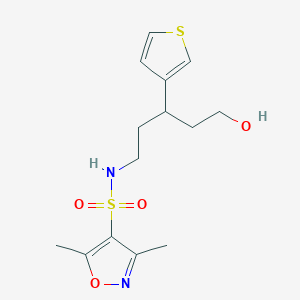
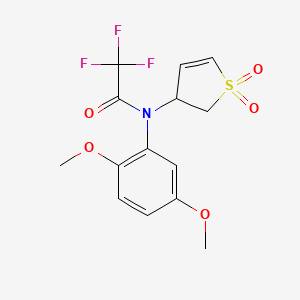
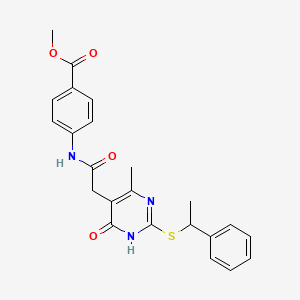
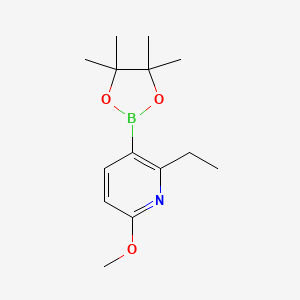
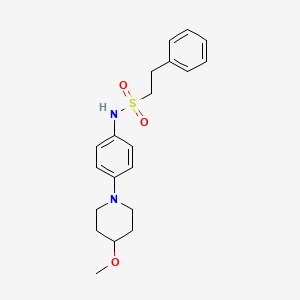

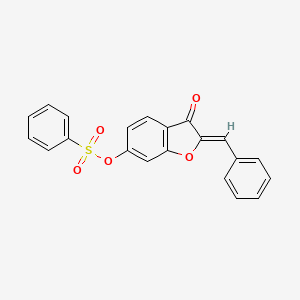
![1-(1H-imidazole-4-sulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2990600.png)
![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)
